molecular formula C13H16F3N B13206555 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine

Cat. No.: B13206555
M. Wt: 243.27 g/mol
InChI Key: ZPHAWEAOUAXGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activities .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted pyrrolidines on various biological targets. It serves as a model compound to investigate the structure-activity relationships of pyrrolidine derivatives .

Medicine: Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of agrochemicals and performance materials .

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and other scientific research applications .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

2-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine

InChI

InChI=1S/C13H16F3N/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)13(14,15)16/h3-6,17H,2,7-9H2,1H3

InChI Key

ZPHAWEAOUAXGGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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